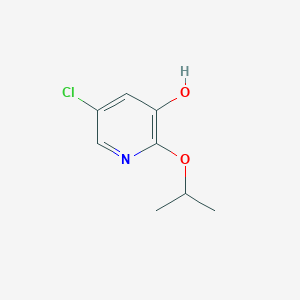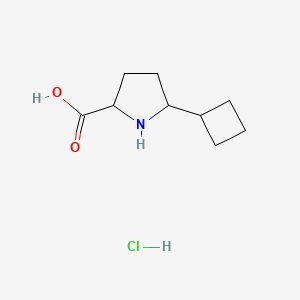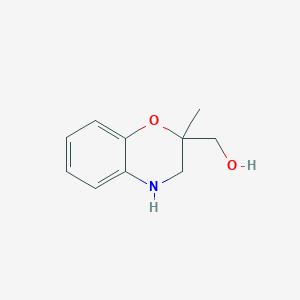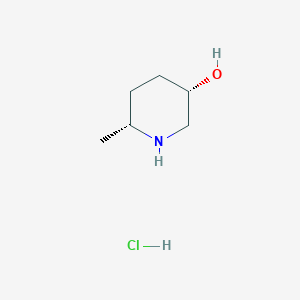
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol
Overview
Description
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.13 . This compound is used in the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol and its derivatives generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol consists of a pyridine ring with a methoxy group at the 2-position and a trifluoromethyl group at the 6-position . The InChI code for this compound is 1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a synthetic compound with a molecular weight of 193.13 . It has a linear formula of C7H6F3NO2 .Scientific Research Applications
Pesticide Production
This compound has been reported to have properties related to pesticide production . It could potentially be used in the development of new pesticides, contributing to the agriculture industry .
Fungicidal Activity
Trifluoromethyl-substituted pyridine derivatives, such as “2-Methoxy-6-(trifluoromethyl)pyridin-4-ol”, have been found to exhibit higher fungicidal activity than chlorine and other derivatives . This makes it a potential candidate for the development of new fungicides .
Pharmaceutical Research
The compound could be used as an intermediate in the synthesis of drugs . Its unique structure could potentially contribute to the development of new therapeutic agents .
Dye and Pigment Synthesis
“2-Methoxy-6-(trifluoromethyl)pyridin-4-ol” could be used as an important intermediate in the synthesis of dyes and pigments . This could have applications in various industries, including textiles, printing, and plastics .
Chiral Derivatizing Agents
This compound could potentially be used as chiral derivatizing agents in the determination of the enantiomeric excess of alcohols and amines . This is a crucial aspect of stereochemistry, which is a sub-discipline of chemistry .
Future Directions
properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTISSKSFTNWHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethyl)pyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)


![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)









